![molecular formula C26H34N4O7S B2745238 4-(二丁基磺酰氨基)-N-[5-(3,4,5-三甲氧基苯基)-1,3,4-噁二唑-2-基]苯甲酰胺 CAS No. 533870-79-0](/img/structure/B2745238.png)

4-(二丁基磺酰氨基)-N-[5-(3,4,5-三甲氧基苯基)-1,3,4-噁二唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

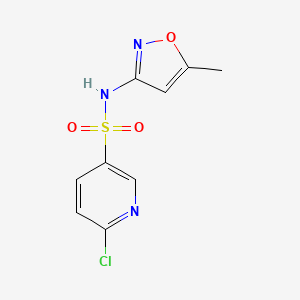

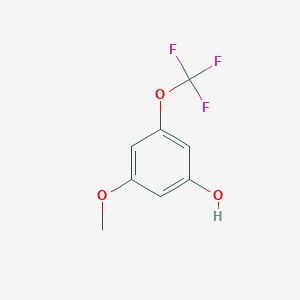

The compound is a benzamide derivative with a dibutylsulfamoyl group attached to the benzene ring and an oxadiazole ring attached to the amide nitrogen. The oxadiazole ring is further substituted with a trimethoxyphenyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitutions . The synthesis would likely involve the formation of the oxadiazole ring and the attachment of the dibutylsulfamoyl and trimethoxyphenyl groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide core, the oxadiazole ring, and the dibutylsulfamoyl and trimethoxyphenyl substituents . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring and the various substituents. The sulfamoyl group might be susceptible to hydrolysis or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the nature of the substituents. Benzamides generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding .科学研究应用

抗癌活性

类似于4-(二丁基磺酰胺基)-N-[5-(3,4,5-三甲氧基苯基)-1,3,4-恶二唑-2-基]苯甲酰胺的含有1,3,4-恶二唑部分的化合物已被广泛研究其潜在的抗癌活性。Ravinaik 等人 (2021) 对相关的 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的研究表明,与参考药物依托泊苷相比,对包括乳腺癌、肺癌、结肠癌和卵巢癌在内的各种癌细胞系表现出中等到优异的抗癌活性Ravinaik 等人,2021。

抗菌和抗氧化活性

此外,1,3,4-恶二唑的衍生物,例如 Karanth 等人 (2019) 研究的那些,在抗菌和抗氧化活性方面显示出有希望的结果。合成的化合物对金黄色葡萄球菌表现出良好的抗菌活性,一些衍生物表现出有效的抗氧化活性Karanth 等人,2019。

抗惊厥活性

在神经系统疾病领域,1,3,4-恶二唑衍生物因其抗惊厥特性而受到探索。Zarghi 等人 (2005) 合成并评估了一系列 2-取代-5-(2-苯甲氧基苯基)-1,3,4-恶二唑,发现某些化合物在 PTZ 和 MES 模型中显示出相当大的抗惊厥活性Zarghi 等人,2005。

杀线虫活性

此外,1,3,4-恶二唑的结构基序已被纳入评估其杀线虫活性的分子中。Liu 等人 (2022) 报道说,含有该部分的衍生物对松材线虫表现出显着的杀线虫活性,表明在农业害虫防治中具有潜在应用Liu 等人,2022。

未来方向

作用机制

Target of Action

The primary target of this compound is the microtubules in cells . Microtubules are cytoskeleton filaments made up of αβ-tubulin heterodimers arranged in head-to-tail fashion, playing an integral role in mitotic spindle formation during cell division .

Mode of Action

The compound interacts with the αβ-tubulin dimer at the colchicine binding site (CBS) and destabilizes microtubules . The 3,4,5-trimethoxyphenyl fragment (ring A) of the compound plays a vital role in binding via hydrophobic interactions and gets anchored between the S8 and S9 sheets, H8 helix, and T7 loop at the CBS .

Biochemical Pathways

The compound disrupts the dynamics of microtubule polymerization and/or depolymerization, thus causing mitotic arrest of rapidly dividing cancer cells and apoptosis-driven cancer cell death . The absence of twisting motion might cause loss of lateral contacts in microtubule, thus promoting microtubule destabilization .

Result of Action

The result of the compound’s action is the destabilization of microtubules, which leads to the mitotic arrest of rapidly dividing cancer cells and ultimately to apoptosis, or programmed cell death .

属性

IUPAC Name |

4-(dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O7S/c1-6-8-14-30(15-9-7-2)38(32,33)20-12-10-18(11-13-20)24(31)27-26-29-28-25(37-26)19-16-21(34-3)23(36-5)22(17-19)35-4/h10-13,16-17H,6-9,14-15H2,1-5H3,(H,27,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFWLAZWCBKMER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate](/img/structure/B2745159.png)

![4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol](/img/structure/B2745161.png)

![(Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2745164.png)

![N-(3,4-dichlorophenyl)[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo(3-hydropyri dyl)]carboxamide](/img/structure/B2745166.png)

![5-[(6-Chloro-2-fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine](/img/structure/B2745167.png)

![4-((3-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745168.png)

![2-[(4-Bromophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2745169.png)

![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(3-fluorophenyl)triazole-4-carboxamide](/img/structure/B2745171.png)